An In-Depth Technical Guide to the Characterization of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
An In-Depth Technical Guide to the Characterization of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the multifaceted compound, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This acetophenone derivative, with its unique arrangement of amino, hydroxyl, and benzyloxy functional groups, presents significant interest as a potential building block in medicinal chemistry and materials science. This document outlines a logical synthetic pathway, detailed analytical methodologies for structural elucidation and purity assessment, and a discussion of its key physicochemical properties. The protocols and analyses presented herein are designed to be a valuable resource for researchers working with this and structurally related compounds.
Introduction
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, with the CAS Number 871101-87-0, is an aromatic ketone featuring a highly functionalized phenyl ring.[1][2][3] The presence of a chelating 2-hydroxyacetophenone moiety, a nucleophilic amino group, and a bulky, lipophilic benzyloxy group bestows upon it a unique combination of chemical properties. These functional groups offer multiple sites for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules, such as heterocyclic compounds and potential pharmaceutical agents. The strategic placement of these groups can influence the molecule's reactivity, solubility, and biological activity. This guide will detail a feasible synthetic route and the essential analytical techniques required for its unambiguous characterization.
Synthesis and Purification
A logical and efficient synthetic route to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone involves a three-step process starting from the commercially available 2,4-dihydroxyacetophenone. The overall synthetic scheme is depicted below.
Caption: Synthetic workflow for 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone.
Step 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone
The initial step involves the selective protection of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone as a benzyl ether. This is a standard Williamson ether synthesis.
Protocol:
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To a solution of 2,4-dihydroxyacetophenone (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
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Add benzyl bromide (1 equivalent) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a solid.[4]
Step 2: Synthesis of 1-(4-(Benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone
The second step is the regioselective nitration of the benzylated intermediate. The directing effects of the hydroxyl and acetyl groups favor the introduction of the nitro group at the 3-position.
Protocol:
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Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice-salt bath.
-
Slowly add a solution of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid to the nitrating mixture while maintaining a low temperature.
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Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated yellow solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
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The crude 1-(4-(benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone can be purified by column chromatography or recrystallization.
Step 3: Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
The final step is the chemoselective reduction of the nitro group to an amino group without affecting the ketone or the benzyl ether.
Protocol:
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To a solution of 1-(4-(benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone (1 equivalent) in ethanol or glacial acetic acid, add granulated tin (2-3 equivalents).
-
Add concentrated hydrochloric acid dropwise with stirring.[5]
-
Heat the reaction mixture in a water bath and monitor by TLC until the starting material disappears.[5]
-
Cool the reaction mixture and filter to remove unreacted tin.
-
Neutralize the filtrate with a concentrated sodium hydroxide solution until basic, which will precipitate the tin salts.
-
Filter the mixture and extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone.
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The final product can be purified by column chromatography on silica gel.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is presented in the table below.
| Property | Value | Reference |
| CAS Number | 871101-87-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅NO₃ | [2] |
| Molecular Weight | 257.29 g/mol | [2] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |
Spectroscopic Characterization
Unambiguous structural confirmation of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals will include the carbonyl carbon of the ketone, the carbons of the two aromatic rings, the benzylic carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| N-H (amino) | 3400-3250 (two bands) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (ketone) | 1680-1660 |
| C=C (aromatic) | 1600-1450 |
| C-O (ether) | 1260-1000 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information. The expected molecular ion peak [M]⁺ would be at m/z 257.1052, corresponding to the molecular formula C₁₅H₁₅NO₃.
Chromatographic Analysis
Thin Layer Chromatography (TLC)
TLC is an essential tool for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the starting materials, intermediates, and the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (with or without a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
Potential Applications and Reactivity
The structural features of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone suggest several potential applications and avenues for further chemical transformations:
-
Pharmaceutical Intermediate: The molecule can serve as a scaffold for the synthesis of various heterocyclic compounds, such as benzoxazoles, quinolines, and benzodiazepines, which are known to exhibit a wide range of biological activities.
-
Chelating Agent: The 2-hydroxyacetophenone moiety can act as a bidentate ligand, capable of forming stable complexes with various metal ions.
-
Starting Material for Schiff Bases: The primary amino group can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are versatile intermediates in organic synthesis and have applications in catalysis and materials science.[6]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, and disposal.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. By following the outlined synthetic and analytical protocols, researchers can confidently prepare and validate the structure and purity of this valuable chemical intermediate. The unique combination of functional groups in this molecule opens up numerous possibilities for its application in the development of novel pharmaceuticals and functional materials.
References
Sources
- 1. 871101-87-0 Cas No. | 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone | Matrix Scientific [matrixscientific.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-(3-aMino-4-(benzyloxy)-2-hydroxyphenyl)ethanone | 871101-87-0 [m.chemicalbook.com]
- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E)-1-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]




